methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11540713.png)
7-[(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidene](3,4-dichlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique structure, which includes an anthracene moiety, a hydrazone linkage, and a triazatricyclodecane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane typically involves a multi-step process:
Formation of the Anthracene Derivative: The anthracene moiety is prepared by reacting anthracene with appropriate reagents to introduce the methylidene group.
Hydrazone Formation: The anthracene derivative is then reacted with hydrazine to form the hydrazone linkage.
Triazatricyclodecane Core Synthesis: The triazatricyclodecane core is synthesized through a series of cyclization reactions involving suitable precursors.
Final Coupling: The hydrazone and triazatricyclodecane intermediates are coupled under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety, which is known for its fluorescence properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity, given the presence of bioactive functional groups.
Industry
In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds containing the anthracene moiety, such as anthracene-9-carboxaldehyde.
Hydrazones: Compounds with hydrazone linkages, such as benzaldehyde hydrazone.
Triazatricyclodecanes: Compounds with triazatricyclodecane cores, such as 1,3,5-triazatricyclo[3.3.1.1~3,7~]decane derivatives.
Uniqueness
The uniqueness of 7-(Z)-[(2E)-(anthracen-9-ylmethylidene)hydrazinylidenemethyl]-1,3,5-triazatricyclo[3311~3,7~]decane lies in its combination of these three distinct structural motifs, which confer a unique set of chemical and physical properties
属性
分子式 |
C29H25Cl2N5 |
|---|---|
分子量 |
514.4 g/mol |
IUPAC 名称 |
(E)-N-[(E)-anthracen-9-ylmethylideneamino]-1-(3,4-dichlorophenyl)-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
InChI |
InChI=1S/C29H25Cl2N5/c30-26-10-9-22(12-27(26)31)28(29-14-34-17-35(15-29)19-36(16-29)18-34)33-32-13-25-23-7-3-1-5-20(23)11-21-6-2-4-8-24(21)25/h1-13H,14-19H2/b32-13+,33-28- |
InChI 键 |
RBZVVLMSTYBLQT-YVSIINIQSA-N |
手性 SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=C5C=CC=CC5=CC6=CC=CC=C64)/C7=CC(=C(C=C7)Cl)Cl |
规范 SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64)C7=CC(=C(C=C7)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


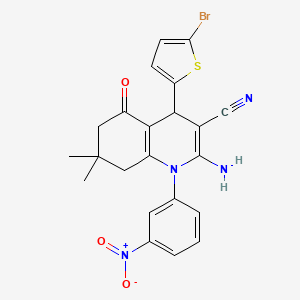

![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
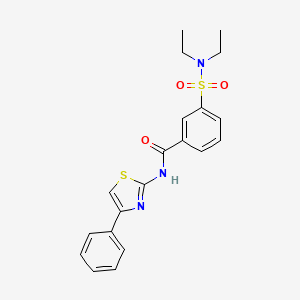
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540660.png)
![N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11540665.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11540668.png)
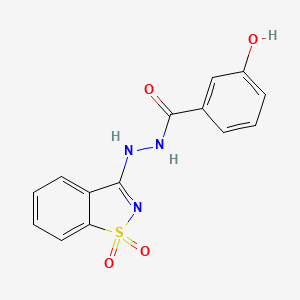
![(3E)-N-(4-methoxy-2-nitrophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11540677.png)
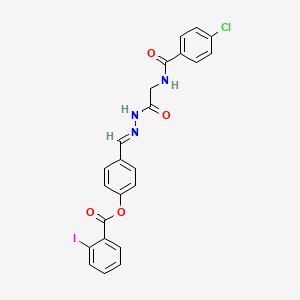
![2-methoxy-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11540695.png)
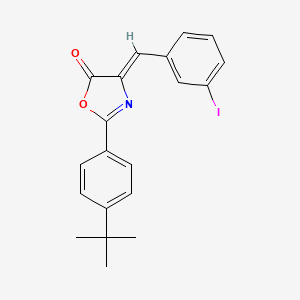
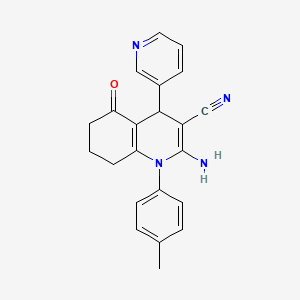
![(2E,5E)-5-[4-(benzyloxy)benzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11540718.png)
